molecular formula C19H28O2 B3025694 Testosterone-d3 CAS No. 77546-39-5

Testosterone-d3

Cat. No.: B3025694
CAS No.: 77546-39-5
M. Wt: 291.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-HZRGXLBSSA-N
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Mechanism of Action

Target of Action

Testosterone-d3, also known as Testosterone-16,16,17-D3, primarily targets the androgen receptors . These receptors are nuclear receptors that bind androgenic hormones like testosterone and dihydrotestosterone . The role of these receptors is to induce gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics .

Mode of Action

This compound interacts with its targets, the androgen receptors, by antagonizing them . Once bound, the receptor/ligand complex localizes to the nucleus and acts as a DNA binding transcription factor, regulating gene expression . This interaction results in changes that cause the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the conversion of cholesterol into androgens . More than 95% of testosterone is secreted by the testis, which produces approximately 6–7 mg per day . The metabolic steps required for the conversion of cholesterol into androgens take place in approximately 500 million Leydig cells that constitute only a few percent of the total testicular volume .

Pharmacokinetics

The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics . It also has a complex interplay with Vitamin D and androgen metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the skin, where the cholesterol precursor, 7-dehydrocholesterol, is converted to vitamin D3 (also called cholecalciferol) by ultraviolet radiation, plays a crucial role . Circulating vitamin D3, both from endogenous biosynthesis and from dietary intake, undergoes two sequential hydroxylation steps to acquire biological activity . This process suggests that environmental factors such as sunlight exposure and diet can influence the levels of Vitamin D3 and, consequently, the levels of testosterone .

Biochemical Analysis

Biochemical Properties

Testosterone-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an endogenous metabolite of androstenedione . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with sperm motility, suggesting a role in reproductive health .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the Vitamin D receptor (VDR), influencing lipid metabolism and promoting testosterone synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects and may also exhibit toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to regulate lipid metabolism in mouse Leydig cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of testosterone-d3 involves the incorporation of deuterium atoms into the testosterone molecule. One common method is the catalytic hydrogenation of testosterone in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated systems. For example, an automated online sample preparation method coupled with liquid chromatography-mass spectrometry (LC-MS/MS) has been developed. This method involves the use of deuterium-labeled internal standards and allows for high-throughput and precise quantification of testosterone levels in plasma .

Chemical Reactions Analysis

Types of Reactions

Testosterone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Testosterone-d3 is unique due to its isotopic labeling, which allows for precise quantification in mass spectrometry without altering its biological activity. This makes it an invaluable tool in both clinical and research settings .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-HZRGXLBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662202
Record name (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77546-39-5
Record name (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-17-Î?ydroxyandrost-4-en-3-one-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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